2-amino-3-methylpentanedioic acid hydrochloride
Description
Context within Non-Proteinogenic Amino Acids
In biochemistry, amino acids are broadly categorized into proteinogenic and non-proteinogenic types. The 22 proteinogenic amino acids are directly encoded by the universal genetic code and are the fundamental building blocks of proteins. wikipedia.org In contrast, non-proteinogenic amino acids are not encoded in the genome for protein assembly. wikipedia.org This diverse group includes over 140 naturally occurring amino acids found in proteins (arising from post-translational modifications) and thousands more that exist in nature or are synthesized in the laboratory. wikipedia.org
2-Amino-3-methylpentanedioic acid falls into this latter category of non-proteinogenic amino acids. drugbank.com It is not one of the standard amino acids incorporated into proteins during translation. Instead, its significance lies in its role as a specialized chemical tool and a unique structural motif, often synthesized for specific research applications rather than being isolated from natural protein sources. wikipedia.org Such "unnatural" amino acids are crucial for probing biological systems and for creating novel molecules with tailored functions.
Nomenclature and Systematic Designations
The compound is identified by several names and numerical identifiers, which are crucial for its unambiguous classification in chemical databases and literature. The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (2S,3R)-2-amino-3-methylpentanedioic acid. nih.gov It is also widely referred to by its common name, 3-methylglutamic acid. drugbank.comnih.gov The hydrochloride salt form indicates that the compound is supplied as a salt with hydrochloric acid, which often improves its stability and solubility in aqueous solutions.
Below is a table summarizing its key identifiers.
| Identifier Type | Designation |
| IUPAC Name | (2S,3R)-2-amino-3-methylpentanedioic acid nih.gov |
| Common Synonyms | 3-Methylglutamic acid, (3R)-3-methyl-L-glutamic acid drugbank.comchemspider.com |
| CAS Number | 6070-75-3 drugbank.comnih.govchemspider.com |
| Molecular Formula | C6H11NO4 nih.gov |
| Molecular Weight | 161.16 g/mol nih.gov |
| InChI Key | FHJNAFIJPFGZRI-WUJLRWPWSA-N drugbank.comnih.gov |
Fundamental Chemical Structure and Derivations
The fundamental structure of 2-amino-3-methylpentanedioic acid is based on the carbon skeleton of glutamic acid, which is a five-carbon dicarboxylic acid. wikipedia.org The key distinction is the presence of a methyl group (–CH3) attached to the third carbon atom (C3) of the pentanedioic acid backbone. The molecule contains two stereocenters, at the C2 (alpha-carbon) and C3 positions, which means several stereoisomers can exist, including (2S,3R), (2R,3S), (2S,3S), and (2R,3R) forms. nih.govnih.govnih.gov The specific stereochemistry, such as in (2S,3R)-2-amino-3-methylpentanedioic acid, is critical as it dictates the molecule's three-dimensional shape and its interaction with biological targets like receptors and enzymes. nih.gov
As a dicarboxylic amino acid, the structure features two carboxyl groups (–COOH) and one amino group (–NH2). drugbank.com The hydrochloride salt form typically involves the protonation of the amino group to form an ammonium (B1175870) chloride salt (–NH3+Cl-).
Derivatives of this compound can be synthesized by modifying its functional groups. Common derivations in amino acid chemistry include:
Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters), a common strategy in peptide synthesis and for creating prodrugs. mdpi.comscbt.com
N-alkylation: The amino group can be further alkylated, for instance, to create N-methyl derivatives like N-methyl-L-glutamic acid. wikipedia.orgebi.ac.uk
Amide Formation: The carboxyl groups can react with amines to form amides, a fundamental reaction in the synthesis of peptides and other complex organic molecules.
Overview of Research Significance in Chemical Biology and Organic Synthesis
The primary research significance of 2-amino-3-methylpentanedioic acid hydrochloride lies in its role as a specific neurochemical tool. It is recognized as a highly selective and potent agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. globalchemmall.com This specificity makes it a valuable compound in neuroscience research for studying the function and pharmacology of kainate receptors, which are involved in various neurological processes.
In the field of organic synthesis, non-proteinogenic amino acids like 3-methylglutamic acid serve as valuable chiral building blocks. The defined stereochemistry of the molecule can be used to introduce chirality into larger, more complex molecules during multi-step syntheses. unirioja.esgoogle.com Synthetic chemists can utilize such compounds to construct novel peptides, peptidomimetics, and other biologically active molecules where specific stereochemical configurations are required for function. The synthesis of amino acid derivatives, including their hydrochloride salts, is a well-established area of organic chemistry, often involving steps like esterification and reactions with reagents such as thionyl chloride or trimethylchlorosilane to produce stable intermediates for further use. mdpi.comgoogle.comrsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
910548-31-1 |
|---|---|
Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-amino-3-methylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H |
InChI Key |
IJUHLZXMNQGWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Stereochemistry and Isomerism of 2 Amino 3 Methylpentanedioic Acid
Stereoisomeric Forms and Chiral Centers
2-amino-3-methylpentanedioic acid possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. These chiral centers are located at the second (α-carbon) and third (β-carbon) positions of the pentanedioic acid backbone. The presence of 'n' chiral centers in a molecule can result in up to 2n possible stereoisomers. libretexts.orglibretexts.org In the case of 2-amino-3-methylpentanedioic acid, with two chiral centers, there are four possible stereoisomers. libretexts.org
These stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. The four stereoisomers are therefore (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
| Stereoisomer | Configuration at C2 | Configuration at C3 |
| (2S,3S)-2-amino-3-methylpentanedioic acid | S | S |
| (2R,3R)-2-amino-3-methylpentanedioic acid | R | R |
| (2S,3R)-2-amino-3-methylpentanedioic acid | S | R |
| (2R,3S)-2-amino-3-methylpentanedioic acid | R | S |
Enantiomeric and Diastereomeric Considerations
The four stereoisomers of 2-amino-3-methylpentanedioic acid can be categorized into pairs of enantiomers and diastereomers based on their stereochemical relationships.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in equal but opposite directions. For 2-amino-3-methylpentanedioic acid, there are two pairs of enantiomers:
(2S,3S) and (2R,3R)
(2S,3R) and (2R,3S)
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This occurs in molecules with two or more chiral centers when some, but not all, of the chiral centers have opposite configurations. libretexts.org Diastereomers have different physical and chemical properties. The diastereomeric relationships for 2-amino-3-methylpentanedioic acid are:
(2S,3S) is a diastereomer of (2S,3R) and (2R,3S).
(2R,3R) is a diastereomer of (2S,3R) and (2R,3S).
| Isomer Pair | Relationship |
| (2S,3S) and (2R,3R) | Enantiomers |
| (2S,3R) and (2R,3S) | Enantiomers |
| (2S,3S) and (2S,3R) | Diastereomers |
| (2S,3S) and (2R,3S) | Diastereomers |
| (2R,3R) and (2S,3R) | Diastereomers |
| (2R,3R) and (2R,3S) | Diastereomers |
Absolute Configuration Determination Methodologies
Determining the absolute configuration of each stereoisomer is essential for understanding its specific properties and activity. Several analytical techniques can be employed for this purpose.
X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a crystalline molecule, including the absolute configuration of its chiral centers. aip.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a 2-amino-3-methylpentanedioic acid hydrochloride stereoisomer, it is possible to elucidate the precise spatial arrangement of its atoms. ua.ptnih.gov The hydrochloride salt form is often advantageous for crystallographic studies as it can lead to well-ordered crystals. researchgate.netresearchgate.net
Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's stereochemistry. mdpi.com By comparing the experimental ECD or VCD spectrum of an unknown stereoisomer with spectra predicted from quantum chemical calculations for the different possible configurations, the absolute configuration can be assigned. mdpi.com
Impact of Stereochemistry on Biological and Chemical Activity
The stereochemistry of a molecule is often a critical determinant of its biological activity. mdpi.comaimspress.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. mdpi.com This stereoselectivity can lead to significant differences in the potency, efficacy, and even the nature of the biological effect between enantiomers and diastereomers.
For example, in many amino acid derivatives, only one stereoisomer may be recognized by a specific transporter protein for uptake into a cell. mdpi.com Similarly, the precise three-dimensional fit between a particular stereoisomer and the active site of an enzyme can determine whether it acts as a potent inhibitor or is completely inactive. mdpi.com The different spatial arrangements of the functional groups in the diastereomers of 2-amino-3-methylpentanedioic acid will result in distinct interactions with biological targets.
Chemically, while enantiomers have identical reactivity in achiral environments, diastereomers can exhibit different reaction rates and form different products when reacting with other chiral molecules. Their distinct shapes can also influence properties such as solubility and chromatographic behavior.
Synthetic Methodologies for 2 Amino 3 Methylpentanedioic Acid and Its Hydrochloride Salt
General Synthetic Strategies for α-Amino Dicarboxylic Acids
The construction of substituted α-amino dicarboxylic acids like 3-methylglutamic acid generally relies on forming a key carbon-carbon bond to introduce the substituent. Common strategies include the alkylation of protected glutamic acid derivatives or, more frequently, conjugate addition reactions. The Michael addition of a glycine (B1666218) anion equivalent to an α,β-unsaturated ester is a particularly powerful and widely used method. This approach builds the carbon backbone of the target molecule in a convergent manner. Subsequent hydrolysis of the ester groups and deprotection of the amino group yields the final amino acid, which can then be converted to its hydrochloride salt for improved stability and handling.
Enantioselective Synthesis of Specific Stereoisomers
Achieving stereochemical control is the primary challenge in synthesizing specific isomers of 2-amino-3-methylpentanedioic acid. Various methodologies have been developed to this end, which can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, diastereoselective reactions, and chemoenzymatic routes.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of 3-methylglutamic acid derivatives, oxazolidinone auxiliaries, popularized by David Evans, are commonly employed. An N-acylated oxazolidinone, derived from a readily available amino alcohol, can be enolized and then reacted with an electrophile in a highly diastereoselective alkylation reaction. wikipedia.org Another prominent class of auxiliaries includes derivatives of proline, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which can be used to form chiral hydrazones that undergo diastereoselective alkylation.
| Auxiliary Type | Key Reaction | Stereochemical Control | Reference |
| Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | The substituent on the oxazolidinone ring sterically blocks one face of the enolate. | wikipedia.org |
| SAMP/RAMP | Asymmetric Alkylation of Hydrazones | The chiral pyrrolidine (B122466) structure directs the approach of the electrophile. | |
| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide that undergoes highly diastereoselective alkylation. |
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This approach is highly efficient and is a cornerstone of modern organic synthesis. Both metal-based catalysts and purely organic molecules (organocatalysts) have been applied to the synthesis of α-amino acids. researchgate.netrsc.org
In the context of 3-methylglutamic acid synthesis, chiral catalysts can be used to control the stereochemistry of Michael addition reactions. For instance, chiral calcium complexes have been developed for catalytic asymmetric 1,4-addition reactions to form β-substituted glutamic acid derivatives. acs.org Similarly, cobalt-catalyzed enantioselective reactions, such as the aza-Barbier reaction of ketimines with alkyl halides, provide a route to chiral α-tertiary amino esters, showcasing the power of metal catalysis in constructing sterically congested stereocenters. dicp.ac.cn Organocatalysts, which are small, metal-free chiral organic molecules, have also emerged as a powerful tool for these transformations. rsc.org
Diastereoselective reactions are a mainstay for the synthesis of 2-amino-3-methylpentanedioic acid. The Michael addition of a chiral glycine enolate equivalent to an acrylate (B77674) derivative is a frequently employed strategy. For example, a chiral Ni(II) complex of a glycine Schiff base can serve as a nucleophilic glycine equivalent. Its reaction with Michael acceptors proceeds with excellent diastereoselectivity, allowing for the straightforward synthesis of β-substituted glutamic acid derivatives. researchgate.netnih.gov
One highly effective method involves the Michael addition between a chiral equivalent of nucleophilic glycine and an α,β-unsaturated carbonyl compound. The reaction's stereochemical outcome is controlled by the existing chirality in the glycine equivalent, leading to a product with high diastereomeric purity. nih.gov These reactions are often operationally simple and result in excellent chemical yields. nih.gov After the addition, the resulting product can be cyclized to a pyroglutamic acid derivative, which serves as a key intermediate that can be hydrolyzed to afford the final dicarboxylic acid. acs.orgmdpi.com
Table of Diastereoselective Michael Addition Reactions
| Glycine Equivalent | Michael Acceptor | Conditions | Diastereoselectivity (de) | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Ni(II)-complex of Glycine Schiff Base | Enol Tosylate | Base (e.g., DBU) | >99/1 | 91% | researchgate.net |
| Chiral Glycine Ni(II) Complex | (S)- or (R)-3-enoyl-4-phenyl-1,3-oxazolidin-2-one | DBU, DMF | >98% | High | nih.gov |
Chemoenzymatic strategies leverage the high selectivity of enzymes for key steps within a chemical synthesis pathway. lookchem.com Enzymes can be used to resolve racemic mixtures of amino acids or their precursors (a process known as kinetic resolution) or to catalyze enantioselective bond-forming reactions. mdpi.com
For example, a hydantoinase enzyme can be used in a process to convert a racemic hydantoin (B18101) precursor into an enantiomerically pure N-carbamoyl-amino acid, which is then hydrolyzed to the desired D- or L-amino acid. mdpi.com While specific examples for 2-amino-3-methylpentanedioic acid are not extensively detailed, this general strategy is a powerful tool in amino acid synthesis. mdpi.com An enantioselective chemo-enzymatic strategy has been successfully used to synthesize various other functionalized glutamic acid analogues. lookchem.com
Protecting Group Chemistry in 3-Methylglutamic Acid Synthesis
Protecting groups are essential in the multi-step synthesis of complex molecules like 3-methylglutamic acid. wikipedia.orgorganic-chemistry.org They are used to temporarily mask reactive functional groups—specifically the amino and carboxylic acid groups—to prevent them from undergoing unwanted reactions during synthesis. organic-chemistry.orgucoz.com
Amino Group Protection: The nucleophilic α-amino group must be protected to prevent it from reacting during C-C bond formation steps, such as alkylation or Michael addition. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). ucoz.comgoogle.com These are typically installed at the beginning of the synthesis and removed in one of the final steps. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the conditions required for its removal. organic-chemistry.org
Carboxylic Acid Protection: The two carboxylic acid groups are also highly reactive and are typically protected as esters (e.g., methyl, ethyl, or tert-butyl esters). mdpi.comlibretexts.org Esterification prevents the acidic protons from interfering with base-catalyzed reactions and the carboxylates from acting as nucleophiles.
Table of Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |
|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Carboxyl | Methyl/Ethyl Ester | -Me, -Et | Acid or Base Hydrolysis |
| Carboxyl | tert-Butyl Ester | -tBu | Acidolysis (e.g., TFA, HCl) |
| Carboxyl | Benzyl Ester | -Bn | Hydrogenolysis (H₂, Pd/C) |
Derivatization to the Hydrochloride Salt Form
The conversion of 2-amino-3-methylpentanedioic acid into its hydrochloride salt is a critical step for purification, stabilization, and handling. The basic amino group of the parent compound readily reacts with hydrochloric acid to form a stable ammonium (B1175870) salt. This derivatization is typically achieved through several common laboratory and industrial methods.
One straightforward method involves dissolving the free amino acid in a suitable solvent and treating it with a solution of hydrogen chloride (HCl). The HCl can be introduced as a gas dissolved in an organic solvent, such as diethyl ether or methanol (B129727), or as a concentrated aqueous solution. Bubbling gaseous HCl through a solution of the amino acid ester in an organic solvent leads to the immediate precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net
Another common technique is the use of reagents that generate HCl in situ. For instance, the reaction of an amino acid with a mixture of trimethylchlorosilane (TMSCl) in methanol is an efficient method for producing amino acid methyl ester hydrochlorides. In this system, TMSCl reacts with methanol to form methoxytrimethylsilane (B155595) and HCl, which then protonates the amino group.
The choice of method often depends on the scale of the reaction and the desired final form (i.e., as the free acid hydrochloride or an ester hydrochloride). For simple protonation without esterification, direct addition of hydrochloric acid followed by crystallization is often sufficient. The resulting hydrochloride salt typically exhibits increased stability and improved solubility in aqueous media compared to the free amino acid.
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Direct Acidification | Aqueous HCl or Gaseous HCl in Solvent | Room temperature or cooling to induce precipitation | Simple, direct, and cost-effective |
| In Situ HCl Generation | Trimethylchlorosilane (TMSCl) in Methanol | Room temperature; reaction is often rapid | Mild conditions, high yields, convenient |
| Ion Exchange | Acidic Ion-Exchange Resin | Passing a solution of the amino acid through the resin column | High purity, suitable for removing other ions |
Scalability and Industrial Relevance of Synthetic Protocols
The industrial production of amino acids and their derivatives is a well-established field, driven by their use in pharmaceuticals, food additives, and as chiral building blocks. cambridge.orgsymeres.com The scalability of a synthetic route for a compound like 2-amino-3-methylpentanedioic acid hydrochloride is crucial for its commercial viability. nih.gov The transition from a laboratory-scale synthesis to an industrial process involves overcoming several challenges, including safety, efficiency, cost-effectiveness, and environmental impact. visimix.com
The commercial availability of (2S,3R)-2-amino-3-methylpentanedioic acid hydrochloride in large quantities from various suppliers suggests that efficient and scalable synthetic protocols have been successfully implemented. globalchemmall.com While the exact proprietary methods used by manufacturers are not publicly detailed, the industrial synthesis of unnatural amino acids often relies on robust and well-understood chemical transformations. These can include variations of classic methods like the Strecker or Bucherer-Bergs syntheses, which build the amino acid framework from simple precursors. cambridge.orgsymeres.comlibretexts.org
Biocatalytic methods, using enzymes such as transaminases, are also gaining prominence for large-scale amino acid synthesis due to their high stereoselectivity and milder reaction conditions. symeres.comnih.gov These enzymatic approaches can be advantageous for producing specific enantiomers, which is often a requirement for pharmaceutical applications.
Key factors for an industrially relevant synthesis include:
Cost and Availability of Starting Materials: The raw materials must be inexpensive and readily available in bulk. catsci.com
Reaction Efficiency and Yield: High-yielding steps are necessary to maximize output and minimize waste.
Process Safety: The reaction should not involve overly hazardous reagents or extreme conditions that are difficult to manage on a large scale. visimix.comcatsci.com
Atom Economy: The synthetic route should be designed to incorporate the maximum number of atoms from the reactants into the final product. catsci.com
Purification and Isolation: The final product must be easily purified to meet stringent quality standards. The formation of a crystalline hydrochloride salt is often advantageous for this step.
The successful large-scale production of this compound indicates that synthetic routes meeting these criteria have been developed and optimized.
| Factor | Description | Relevance |
|---|---|---|
| Synthesis Route | The chosen chemical pathway must be efficient, cost-effective, and environmentally sound. visimix.com | Determines overall feasibility and cost. |
| Reaction Kinetics | Understanding reaction rates is crucial for optimizing output and minimizing by-products. visimix.com | Affects reactor design and production time. |
| Heat Management | Exothermic reactions require robust cooling systems to prevent runaway reactions. visimix.comlabmanager.com | Critical for process safety. |
| Mixing and Mass Transfer | Ensuring uniform mixing becomes more complex in large reactors and affects product quality. visimix.com | Impacts reaction efficiency and product consistency. |
| Regulatory Compliance | Industrial processes must adhere to safety, environmental, and quality regulations (e.g., Good Manufacturing Practices). | Essential for legal operation and market access. |
Advanced Analytical Characterization Techniques for 2 Amino 3 Methylpentanedioic Acid Hydrochloride
Spectroscopic Analysis for Structural Elucidation and Purity
Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information regarding the compound's atomic connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with multiple stereocenters like 2-amino-3-methylpentanedioic acid, NMR is crucial for both structural verification and stereoisomeric differentiation.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of 2-amino-3-methylpentanedioic acid hydrochloride is expected to show distinct signals for each proton in the molecule. The chemical shifts and coupling constants are highly sensitive to the molecule's three-dimensional structure, making ¹H NMR an excellent tool for differentiating stereoisomers.
The four possible stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—will exhibit subtle but measurable differences in their ¹H NMR spectra. Protons at the chiral centers (C2 and C3) and adjacent methylene (B1212753) protons (C4) will experience different magnetic environments in each diastereomer, leading to variations in their chemical shifts and coupling constants (J-values). For instance, the coupling constant between the proton at C2 and the proton at C3 will vary depending on their relative orientation (syn or anti), which can be correlated to the specific stereoisomer.
Illustrative ¹H NMR Data Table for a Stereoisomer of this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 (α-CH) | ~4.0 - 4.2 | Doublet (d) | ~4-6 | 1H |
| H-3 (β-CH) | ~2.6 - 2.8 | Multiplet (m) | - | 1H |
| H-4 (γ-CH₂) | ~2.3 - 2.5 | Multiplet (m) | - | 2H |
Note: The -NH₃⁺ and -COOH protons typically exchange with D₂O and may not be observed, or may appear as a broad singlet in a non-deuterated solvent.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their chemical environment (e.g., carbonyl, aliphatic). Like ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to stereochemistry, allowing for the differentiation of diastereomers.
Illustrative ¹³C NMR Data Table for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (α-COOH) | ~175 - 178 |
| C-5 (γ-COOH) | ~180 - 183 |
| C-2 (α-CH) | ~55 - 58 |
| C-3 (β-CH) | ~35 - 38 |
| C-4 (γ-CH₂) | ~30 - 33 |
Two-dimensional (2D) NMR experiments are essential for making unambiguous assignments of all proton and carbon signals, confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum of 2-amino-3-methylpentanedioic acid would confirm correlations between H-2 and H-3, H-3 and H-4, and H-3 and the H-6 methyl protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It is used to definitively assign each carbon signal by linking it to its known proton signal. For example, it would show a cross-peak between the C-2 signal and the H-2 signal.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule by comparing the experimentally measured exact mass with the theoretical exact mass calculated from the isotopic masses of the constituent elements. researchgate.net For 2-amino-3-methylpentanedioic acid (C₆H₁₁NO₄), HRMS can distinguish its formula from other potential formulas with the same nominal mass. This technique is a definitive method for confirming the elemental composition and, by extension, the molecular formula of the compound. mdpi.com
Illustrative HRMS Data for the Protonated Molecule [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂NO₄⁺ |
| Theoretical Exact Mass | 162.0715 |
| Measured Exact Mass | 162.0713 |
Note: The data corresponds to the free amino acid cation. The hydrochloride salt would not be observed as a single entity in typical ESI-MS.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In MS/MS analysis, precursor ions of the protonated molecule, selected in the first stage of mass spectrometry, are subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry, providing a fragmentation pattern that serves as a structural fingerprint. ncsu.edu
For this compound, the fragmentation pathways are predictable based on the known behavior of amino acids. Common fragmentation events include the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages along the carbon backbone. osu.edu The presence of the methyl group on the third carbon is expected to influence the fragmentation, leading to characteristic product ions that can confirm its position. Analysis of these fragmentation spectra allows for unambiguous identification of the compound and can help distinguish it from its isomers. researchgate.net
Table 1: Predicted MS/MS Fragmentation Data for Protonated 2-Amino-3-methylpentanedioic Acid
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Fragment Identity |
|---|---|---|---|
| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water from carboxyl group |
| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | Loss of ammonia from amino group |
| [M+H]⁺ | [M+H - 46]⁺ | HCOOH | Loss of formic acid |
This table is based on theoretical fragmentation patterns for amino acids.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing this compound. ijpsjournal.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile compounds like amino acids without the need for derivatization. nih.govlcms.cz Reversed-phase liquid chromatography can be used for separation, often with ion-pairing reagents to improve retention of the polar analyte. chem-agilent.com The eluent is then introduced into a mass spectrometer, which provides sensitive and selective detection. thermofisher.com LC-MS/MS, a further extension, combines the separation power of LC with the structural information from tandem mass spectrometry, making it a definitive tool for both quantification and identification in complex biological or chemical matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it requires that the analyte be volatile and thermally stable. nih.gov Since this compound is a polar amino acid salt, it is not directly amenable to GC analysis. thermofisher.com Therefore, a derivatization step is necessary to convert the polar functional groups (amino and carboxylic acid) into less polar, more volatile moieties prior to injection into the GC system. nih.govnih.gov The separated derivatives are then detected by MS, which can provide detailed structural information based on their characteristic fragmentation patterns. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic IR bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium (B1175870) group, the C=O stretch of the carboxylic acid, and C-H stretching and bending vibrations. rasayanjournal.co.in
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com The resulting Raman spectrum also provides information about molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon backbone and symmetric stretching modes that may be weak in the IR spectrum. s-a-s.orgmdpi.com For instance, the disulfide bonds in cysteine-rich materials have been studied using Raman spectroscopy. nih.gov
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | IR |
| N-H (Ammonium) | Stretching | 3000-3300 | IR, Raman |
| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | IR, Raman |
| N-H (Ammonium) | Bending | 1500-1600 | IR |
| C-N | Stretching | 1020-1250 | IR, Raman |
This table is based on typical wavenumber ranges for the specified functional groups. rasayanjournal.co.in
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of this compound.
For purity analysis , reversed-phase HPLC (RP-HPLC) is commonly employed. The compound is separated from impurities on a nonpolar stationary phase with a polar mobile phase. Detection is typically achieved using a UV detector, as the carboxylic acid group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry. nih.gov
For enantiomeric excess determination , which measures the purity of a single enantiomer in a mixture, chiral HPLC is required. heraldopenaccess.usuma.es This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. aocs.org The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess. heraldopenaccess.us
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique that can be applied to this compound following a crucial derivatization step. sigmaaldrich.com Due to its low volatility and thermal instability, direct GC analysis is not feasible. thermofisher.com Derivatization converts the polar amino and carboxyl groups into volatile and thermally stable derivatives. nih.gov
Common derivatization strategies for amino acids include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.comsigmaaldrich.com
Acylation followed by Esterification: This is a two-step process. The amino group is first acylated (e.g., using pentafluoropropionic anhydride (B1165640), PFPA), and then the carboxyl groups are esterified (e.g., using methanol (B129727) with HCl). nih.govresearchgate.net
Chloroformate Derivatization: Reagents such as methyl chloroformate react with both amino and carboxyl groups to form stable derivatives suitable for GC-MS analysis. nist.govresearchgate.net
Once derivatized, the compound can be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both high sensitivity and structural confirmation. pensoft.net
Table 3: Common Derivatization Reagents for GC Analysis of Amino Acids
| Derivatization Strategy | Reagent(s) | Target Functional Groups |
|---|---|---|
| Silylation | MSTFA, BSTFA, MTBSTFA | -NH₂, -COOH, -OH |
| Acylation/Esterification | PFPA, Acetic Anhydride / Methanol, Propanol | -NH₂, -COOH |
Chiral Chromatography for Stereoisomer Resolution
Due to the presence of two chiral centers, 2-amino-3-methylpentanedioic acid can exist as four stereoisomers. Chiral chromatography is the definitive method for separating and resolving these stereoisomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interaction with the individual stereoisomers. mdpi.com
Several types of CSPs are effective for the resolution of underivatized amino acids:
Macrocyclic Glycopeptide Phases: Columns based on selectors like teicoplanin (e.g., CHIROBIOTIC T) are highly effective for separating native amino acids under reversed-phase or polar ionic modes. sigmaaldrich.comsigmaaldrich.com
Ligand Exchange Chromatography (LEC): A chiral ligand (e.g., an amino acid) is coated on the stationary phase along with a metal ion (often copper). The stereoisomers form transient diastereomeric complexes with the chiral ligand and metal ion, which have different stabilities, leading to separation.
Crown Ether Phases: Chiral crown ether-based columns are particularly effective for separating primary amino compounds, including amino acids. ankara.edu.tr
Alternatively, indirect chiral resolution can be achieved by derivatizing the stereoisomeric mixture with a single enantiomer of a chiral derivatizing agent (e.g., (-)-menthyl chloroformate) to form a mixture of diastereomers. heraldopenaccess.usbeilstein-journals.org These diastereomers have different physical properties and can be separated using standard achiral chromatography (HPLC or GC). aocs.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-methylglutamic acid hydrochloride |
| Water |
| Ammonia |
| Formic acid |
| Methanoic acid |
| Heptafluorobutyric acid |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylsilyl (TMS) |
| Pentafluoropropionic anhydride (PFPA) |
| Methanol |
| Hydrochloric acid (HCl) |
| Methyl chloroformate |
| Teicoplanin |
| (-)-Menthyl chloroformate |
Based on a comprehensive search of available scientific literature, there is currently no publicly accessible crystallographic data from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction (SCXRD) for this compound.
Therefore, the requested article section on the "" focusing on "Crystallographic Analysis" cannot be generated at this time. Detailed research findings, including data tables on unit cell parameters, space group, and crystal systems, are not available in the public domain for this specific compound.
Further research or experimental analysis would be required to determine the crystallographic properties of this compound.
Biochemical and Metabolic Research Contexts of 3 Methylglutamic Acid
Status as a Non-Proteinogenic Amino Acid and its Analogues
In biochemistry, amino acids are broadly classified into two categories: proteinogenic and non-proteinogenic. The 22 proteinogenic amino acids are directly encoded by the genetic code and serve as the fundamental building blocks of proteins. wikipedia.orgwikiwand.com In contrast, non-proteinogenic amino acids are not encoded in the genome for protein assembly but play numerous other vital roles in biological systems. wikipedia.orgwikiwand.com They can be intermediates in metabolic pathways, components of bacterial cell walls, or function as neurotransmitters and toxins. wikipedia.orgmdpi.com
3-Methylglutamic acid falls into the category of non-proteinogenic amino acids. drugbank.comnih.gov It is a structural analogue of L-glutamic acid, a key proteinogenic amino acid, distinguished by the presence of a methyl group on the third carbon. This structural modification prevents its incorporation into proteins via the standard ribosomal machinery but makes it an interesting subject for studying the specificity of enzymes and transporters that interact with glutamate (B1630785).
The study of 3-methylglutamic acid is often contextualized by comparing it with other glutamic acid analogues. These analogues, which feature modifications at various positions, have been instrumental in elucidating the structural requirements for binding to receptors and transporters.
Notable Analogues of Glutamic Acid:
4-Methylglutamic acid: An isomer of 3-methylglutamic acid, it has been used to investigate the binding requirements of glutamate uptake systems. nih.gov
4-Methylene-L-glutamic acid: Another analogue used to probe the specificity of glutamate transporters. nih.gov
N-Methyl-L-glutamic acid: This derivative, with a methyl group on the amino nitrogen, is an intermediate in methane (B114726) metabolism. wikipedia.org
Carboxyglutamic acid: A post-translationally modified glutamic acid residue containing an additional carboxyl group, crucial for the function of blood-clotting proteins. wikipedia.org
Role in Intermediary Metabolism and Related Pathways
3-Methylglutamic acid and its related compounds intersect with several core metabolic pathways, providing insights into glutamate metabolism, transporter function, and the breakdown of branched-chain amino acids.
Glutamate is a central hub in cellular metabolism, connecting amino acid and carbohydrate metabolism. wikipedia.orgmdpi.com A key reaction in amino acid degradation and synthesis is transamination, a process that transfers an amino group from an amino acid to an α-keto acid. libretexts.org This reaction, catalyzed by aminotransferases, commonly involves the interconversion of glutamate and the citric acid cycle intermediate α-ketoglutarate. wikipedia.orgwikipedia.org Glutamate effectively acts as a collector of nitrogen from other amino acids. amu.edu.az
The biosynthesis of 3-methylglutamic acid in certain microorganisms provides a direct link to these fundamental processes. In the bacterium Streptomyces coelicolor, the final step in the synthesis of (2S,3R)-3-methylglutamic acid is the transamination of an α-keto acid precursor, (3R)-methyl-2-oxoglutarate. nih.gov This reaction mirrors the transamination of α-ketoglutarate to form glutamate, illustrating how a methylated analogue can be integrated into a core metabolic process. nih.gov
In the vertebrate nervous system, glutamate is the most abundant excitatory neurotransmitter, and its extracellular concentration is tightly regulated by a family of proteins known as Excitatory Amino Acid Transporters (EAATs). nih.govmdpi.com These transporters clear glutamate from the synaptic cleft, preventing excitotoxicity and maintaining precise neurotransmission. mdpi.com
The glutamate analogue (+/-)-threo-3-methylglutamate (T3MG) has been characterized as a pharmacological tool for studying these transporters. nih.gov Research has shown that T3MG exhibits subtype selectivity, acting as an inhibitor of EAAT2 and EAAT4, while only weakly affecting EAAT1 and EAAT3. nih.gov This selectivity allows researchers to dissect the specific roles of these transporter subtypes in different brain regions. Furthermore, T3MG was found to elicit substrate-like currents in cells expressing EAAT4 but not EAAT2, indicating different modes of interaction with these subtypes. nih.govnih.gov In contrast to its effects on transporters, T3MG is a very poor agonist for ionotropic glutamate receptors, requiring high concentrations to elicit a significant response. nih.gov
| EAAT Subtype | Effect of T3MG | Reference |
|---|---|---|
| EAAT1 | Weak Inhibitor | nih.gov |
| EAAT2 | Inhibitor | nih.gov |
| EAAT3 | Weak Inhibitor | nih.gov |
| EAAT4 | Inhibitor | nih.gov |
Enzymes exhibit remarkable specificity, often recognizing a single substrate among a sea of structurally similar molecules. The study of how enzymes interact with substrate analogues like 3-methylglutamic acid is crucial for understanding the principles of molecular recognition. This recognition is dictated by factors such as shape, charge, and the potential for hydrophobic or aromatic interactions within the enzyme's active site. nih.gov
The biosynthesis of certain nonribosomal lipopeptide antibiotics provides a clear example of enzymatic specificity for 3-methylglutamic acid. In the production of the calcium-dependent antibiotic (CDA), the adenylation (A) domain of the CDA peptide synthetase specifically recognizes and activates the (2S,3R)-stereoisomer of 3-methylglutamic acid for incorporation into the peptide chain. nih.gov Feeding experiments with the bacterium showed that it could not utilize the (2S,3S) stereoisomer, highlighting the enzyme's strict stereospecificity. nih.gov This demonstrates how a single methyl group's spatial orientation can determine whether a molecule is a substrate for a complex enzymatic assembly line.
3-Methylglutamic acid is structurally and metabolically linked to the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876). nih.govyoutube.comnih.gov The breakdown of leucine occurs in the mitochondria and proceeds through a series of intermediates. rupahealth.com A key intermediate in this pathway is 3-methylglutaconyl-CoA. nih.govnih.gov
This compound is normally hydrated by the enzyme 3-methylglutaconyl-CoA hydratase. nih.govnih.gov However, a deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to form 3-methylglutaconic acid. nih.govrupahealth.com The excessive urinary excretion of this acid is the hallmark of the metabolic disorder 3-methylglutaconic aciduria type I. rupahealth.comnih.gov The accumulation of 3-methylglutaconic acid, an unsaturated dicarboxylic acid, serves as a diagnostic marker for disruptions in the leucine degradation pathway. wikipedia.orghealthmatters.io This metabolic link underscores the importance of understanding the chemistry of methylated C6 dicarboxylic acids in the context of amino acid catabolism.
| Substrate | Enzyme | Product | Reference |
|---|---|---|---|
| Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate | nih.gov |
| α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Isovaleryl-CoA | nih.gov |
| Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | 3-Methylcrotonyl-CoA | youtube.com |
| 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA | youtube.com |
Biosynthetic Pathways and Precursors in Model Organisms (non-human, non-clinical)
While 3-methylglutamic acid is not a common metabolite in humans, its biosynthesis has been elucidated in non-human model organisms, particularly in bacteria that produce complex natural products. The study of these pathways reveals novel enzymatic strategies for modifying common metabolic precursors.
In the bacterium Streptomyces coelicolor, a producer of calcium-dependent antibiotics (CDAs), (2S,3R)-3-methylglutamic acid is synthesized in a two-step pathway from a central metabolic intermediate: nih.gov
Methylation of α-Ketoglutarate: The pathway begins with the precursor α-ketoglutarate. The enzyme GlmT, a methyltransferase, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate α-ketoglutarate, forming (3R)-methyl-2-oxoglutarate. nih.gov
Transamination: The resulting keto-acid, (3R)-methyl-2-oxoglutarate, is then converted to (2S,3R)-3-methylglutamic acid via a transamination reaction, which adds an amino group. nih.gov
The validity of this pathway was confirmed through genetic and feeding studies. Deletion of the glmT gene, which codes for the methyltransferase, eliminated the incorporation of 3-methylglutamic acid into the antibiotic. However, production was restored when the genetically modified bacteria were supplied with synthetic (3R)-methyl-2-oxoglutarate or (2S,3R)-3-methylglutamic acid, confirming their roles as intermediates in the pathway. nih.gov
Despite a comprehensive search for research on the use of 2-amino-3-methylpentanedioic acid hydrochloride as a biological probe in in vitro systems, no specific studies detailing its application in this context were identified. The existing literature primarily focuses on the chemical properties of 3-methylglutamic acid and its role as a component of larger molecules, rather than its use as a standalone tool for investigating biological processes in vitro.
Therefore, this article cannot provide specific research findings or data tables related to the investigation of this compound as a biological probe in in vitro systems, as per the user's request for thorough and scientifically accurate content based on diverse sources. Further research would be required to explore and establish its potential in this application.
Applications of 2 Amino 3 Methylpentanedioic Acid As a Chiral Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Natural Products
The stereochemically defined structure of 2-amino-3-methylpentanedioic acid makes it an ideal starting material or key intermediate in the total synthesis of complex natural products. Its incorporation can introduce chirality and specific side-chain functionalities that are crucial for the biological activity of the target molecule.
A notable example of its role as a precursor is in the biosynthesis of therapeutically important nonribosomal lipopeptide antibiotics, such as daptomycin (B549167) and the calcium-dependent antibiotics (CDAs). nih.govnih.gov It has been established that the (2S,3R)-configured 3-methylglutamate is a constituent of these antibiotics. nih.gov The biosynthesis involves the methylation of α-ketoglutarate to (3R)-methyl-2-oxoglutarate, which is then transaminated to form (2S,3R)-3-methylglutamic acid. nih.govnih.gov This specific stereoisomer is then incorporated into the growing peptide chain by the nonribosomal peptide synthetase machinery. nih.gov The presence of this unconventional amino acid residue is critical for the bioactivity of these antibiotics. nih.gov The understanding of this biosynthetic pathway opens up avenues for bioengineering to produce modified lipopeptides with potentially enhanced therapeutic properties. nih.govnih.gov
The chemical synthesis of natural products and their analogues can also utilize 2-amino-3-methylpentanedioic acid as a chiral starting material. For instance, the synthesis of cytotoxic marine peptides like callipeltin O and Q, which contain a (2S, 3S)-3-methylglutamine residue, has been accomplished using asymmetric synthesis methodologies starting from precursors that establish the required stereochemistry, akin to that found in 3-methylglutamic acid. researchgate.net
Table 1: 2-Amino-3-methylpentanedioic Acid in Natural Product Synthesis
| Natural Product Class | Specific Example | Role of 2-Amino-3-methylpentanedioic Acid |
|---|---|---|
| Lipopeptide Antibiotics | Daptomycin, Calcium-Dependent Antibiotics (CDAs) | Incorporated as a (2S,3R)-3-methylglutamate residue, crucial for biological activity. nih.gov |
Scaffold for Design and Synthesis of Bioactive Analogues
The rigid, stereochemically defined framework of 2-amino-3-methylpentanedioic acid makes it an attractive scaffold for the design and synthesis of novel bioactive analogues. A scaffold in medicinal chemistry provides a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The chirality and dicarboxylic acid functionality of 3-methylglutamic acid offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
While specific examples of large libraries built upon a 2-amino-3-methylpentanedioic acid scaffold are not extensively documented in publicly available research, its structural similarity to glutamic acid, a key excitatory neurotransmitter, suggests its potential in neuroscience research. myskinrecipes.com By modifying the core structure of 3-methylglutamic acid, it is conceivable to develop analogues that interact with glutamate (B1630785) receptors and other metabolic pathways, potentially leading to the discovery of new therapeutic agents for neurological disorders.
The principles of using amino acids as scaffolds are well-established. They provide a biocompatible and functionally rich starting point for creating diverse molecular architectures. mdpi.com The introduction of amino acids into natural product structures has been shown to improve their solubility and biological activity. The diverse side chains and stereochemistry of amino acids like 2-amino-3-methylpentanedioic acid offer a versatile platform for synthesizing sulfonamides and other derivatives with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. mdpi.com
Utilization in Peptide and Peptidomimetic Chemistry
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation, improved conformational stability, and altered receptor binding affinity and selectivity. 2-Amino-3-methylpentanedioic acid, with its unique side chain, is a valuable building block in this context.
Furthermore, the synthesis of peptides containing (2S,3S)-3-methylglutamine, a derivative of 3-methylglutamic acid, highlights its utility in solid-phase peptide synthesis (SPPS). researchgate.net The development of practical synthetic routes to protected forms of such amino acids is crucial for their incorporation into peptide chains.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. wikipedia.org The constrained conformation and additional functional groups of 2-amino-3-methylpentanedioic acid can be exploited to design peptidomimetics with well-defined three-dimensional structures. These structures can be designed to interact with biological targets with high specificity. The incorporation of such modified amino acids can lead to peptidomimetics with enhanced stability and oral bioavailability. nih.gov
Table 2: Research on Peptides Containing 3-Methylglutamic Acid Derivatives
| Peptide/Peptidomimetic | Derivative Used | Key Finding |
|---|---|---|
| Daptomycin | L-3-methylglutamic acid | A key component of this FDA-approved antibiotic, contributing to its mechanism of action. nih.gov |
Chiral Ligand and Catalyst Development
Chiral amino acids and their derivatives are widely used in the development of chiral ligands for asymmetric catalysis. mdpi.commdpi.com The presence of both an amino and a carboxylic acid group allows for the formation of stable chelate complexes with a variety of transition metals. The inherent chirality of the amino acid can then be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.
While specific examples of chiral ligands and catalysts derived directly from 2-amino-3-methylpentanedioic acid are not prevalent in the literature, the general principles of using amino acids in catalysis are well-established. For instance, N-diphenylphosphinoamino acid esters have been prepared from various amino acid esters and used as monodentate ligands in platinum, rhodium, and gold complexes. rsc.org Similarly, chiral N,S-chelates derived from amino acids have been synthesized and employed as ligands in iridium(I)-catalyzed asymmetric transfer hydrogenation of ketones.
The unique stereochemistry and dicarboxylic nature of 2-amino-3-methylpentanedioic acid offer interesting possibilities for the design of novel chiral ligands. The two carboxylic acid groups could potentially coordinate to a metal center in a bidentate fashion, while the chiral backbone would create a specific chiral environment around the metal. Such ligands could find applications in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The development of catalysts derived from readily available chiral amino acids like 3-methylglutamic acid remains an active area of research with the potential to provide new and efficient tools for asymmetric synthesis. frontiersin.org
Theoretical and Computational Investigations of 2 Amino 3 Methylpentanedioic Acid
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. semanticscholar.orgmdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from ground-state geometry to chemical reactivity. For 2-amino-3-methylpentanedioic acid, DFT studies would provide a fundamental understanding of its intrinsic chemical nature.
DFT calculations can determine key electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For 2-amino-3-methylpentanedioic acid, the carboxylic acid groups would show negative potential, while the protonated amine group would exhibit positive potential.
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net These parameters help in comparing the reactivity of different amino acids or their derivatives.
| Parameter | Typical Calculated Value (a.u.) | Significance |
|---|---|---|
| EHOMO | -0.2 to -0.3 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | 0.05 to 0.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 0.25 to 0.45 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. researchgate.net |
| Chemical Hardness (η) | 0.12 to 0.22 | Measures resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 0.05 to 0.1 | Quantifies the global electrophilic nature of a molecule. semanticscholar.orgmdpi.com |
The biological function and chemical reactivity of 2-amino-3-methylpentanedioic acid are intrinsically linked to its three-dimensional structure. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can explore this landscape to identify low-energy, stable conformers.
By systematically rotating the single bonds (e.g., C-C and C-N bonds) and calculating the energy at each step using DFT or other quantum mechanical methods, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. This analysis would reveal the preferred spatial arrangements of the amino, methyl, and carboxylic acid functional groups, which is crucial for understanding how the molecule interacts with its environment, such as in a solvent or at an enzyme's active site. researchgate.net
Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For 2-amino-3-methylpentanedioic acid, this includes elucidating the pathways for its synthesis and degradation. General synthetic routes for amino acids, such as the Strecker synthesis, can be modeled to understand the reaction intermediates and transition states. mdpi.com
Similarly, the degradation of amino acids involves processes like transamination and deamination. nih.gov Quantum chemical calculations can map the entire reaction coordinate, determining the activation energies for each step. This information helps to predict the most likely degradation pathway under specific conditions. For instance, studies on alanine (B10760859) have used ab-initio molecular dynamics to simulate its anodic degradation, showing how the molecule breaks down through the cleavage of CO2 and reactions involving the amino group. mdpi.com Such an approach could be applied to understand the metabolic or environmental fate of 2-amino-3-methylpentanedioic acid.
Molecular Dynamics Simulations for Solution-State Behavior and Interactions
While quantum chemical studies are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study molecules in a condensed-phase environment, such as in an aqueous solution. nih.govresearchgate.net MD simulations model the movements of atoms over time based on a force field, which defines the potential energy of the system.
For 2-amino-3-methylpentanedioic acid hydrochloride in water, MD simulations can reveal:
Solvation Structure: How water molecules arrange around the charged amino and carboxylate groups, forming a hydration shell.
Hydrogen Bonding: The dynamics of hydrogen bonds between the amino acid and surrounding water molecules.
Diffusion: The diffusion coefficient of the amino acid in solution, which characterizes its mobility. researchgate.net
The choice of force field (e.g., OPLS-AA, AMBER, CHARMM) and water model (e.g., SPC/E, TIP3P) significantly influences the simulation results, and studies often compare different combinations to ensure the reliability of the findings. nih.govresearchgate.net
| Force Field | Water Model | Typical Application |
|---|---|---|
| OPLS-AA | SPC/E | General purpose for organic molecules and proteins. nih.gov |
| AMBER | TIP3P | Widely used for biomolecular simulations, including proteins and nucleic acids. researchgate.net |
| CHARMM | TIP3P | Another common choice for simulating biological macromolecules. researchgate.net |
| GROMOS | SPC/E | Often used for protein folding and dynamics simulations. researchgate.net |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its biological activity. These computational models are essential in drug discovery for predicting the activity of new compounds.
For 2-amino-3-methylpentanedioic acid, SAR studies would begin by creating a library of derivatives with modified functional groups. researchgate.netmdpi.com For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. A mathematical model is then developed to link these descriptors to a measured biological activity. This model can then be used to predict the activity of untested derivatives, guiding the synthesis of more potent compounds.
In Silico Screening and Design of Derivatives
In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of compounds to identify those with a high probability of having a desired biological activity. researchgate.netmdpi.com This process is much faster and more cost-effective than traditional high-throughput screening.
Starting with the structure of 2-amino-3-methylpentanedioic acid, new derivatives can be designed by adding or modifying substituents. These virtual compounds are then evaluated using computational tools. Molecular docking, a key in silico technique, predicts how a molecule binds to the active site of a target protein. mdpi.com By calculating the binding affinity and analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can prioritize the most promising derivatives for synthesis and experimental testing. This approach has been successfully applied to design derivatives of glutamic acid with potential therapeutic applications. researchgate.netmdpi.com
Occurrence and Abiotic Formation of Aminodicarboxylic Acids
While specific research focusing solely on the occurrence and abiotic formation of this compound is limited in publicly available literature, a broader examination of its chemical class—aminodicarboxylic acids—provides significant insights into its potential origins and behavior in extraterrestrial and environmental contexts.
Q & A
Q. What are the established synthetic routes for 2-amino-3-methylpentanedioic acid hydrochloride, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols, including peptide coupling and hydrogenation. For example, coupling reactions using carbodiimide reagents like EDC with NHS (to activate carboxyl groups) under anhydrous conditions (e.g., dichloromethane or DMF) are critical for intermediate formation . Subsequent steps may require catalytic hydrogenation (e.g., Pd/C under H₂) or acid hydrolysis (e.g., HCl) to form the hydrochloride salt. Temperature control (<40°C) and stoichiometric ratios (1:1.2 molar excess of coupling agents) are key to minimizing side products and achieving >70% yields .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Analytical methods include:
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) using a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm backbone structure (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for α-protons) .
- Mass Spectrometry : ESI-MS for molecular weight validation (e.g., [M+H]⁺ at m/z 300.78) .
Q. What are the recommended storage conditions to ensure compound stability?
Store as a lyophilized powder at -20°C in airtight, light-protected containers. For in-solvent storage (e.g., DMSO), use aliquots at -80°C to prevent freeze-thaw degradation. Avoid aqueous solutions at neutral pH, as hydrolysis may occur over time .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
- Use hydrochloride salt forms to enhance solubility in polar solvents (e.g., PBS at pH 4–5) .
- Pre-dissolve in DMSO (≤5% v/v) and dilute in buffer immediately before use to avoid precipitation .
- For long-term stability, employ cyclodextrin encapsulation or PEGylation to improve hydrophilicity .
Q. What strategies resolve contradictions in reported biological activity data for this compound in neurological studies?
- Purity Cross-Validation : Re-test compound batches using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities affecting activity .
- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection assays) and control for pH/ionic strength variations in buffers .
- Dose-Response Validation : Perform EC₅₀/IC₅₀ studies across multiple concentrations (1–100 µM) to confirm dose-dependent effects .
Q. How can synthesis yields be improved for scale-up without compromising enantiomeric purity?
- Optimize chiral resolution using L- or D-tartaric acid derivatives during crystallization .
- Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance stereoselectivity (>90% ee) .
- Monitor reaction progress via in-situ FTIR to detect intermediate formation and adjust reagent addition rates .
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F ≈ 45–60%), BBB permeability (low), and CYP450 inhibition profiles .
- Molecular Dynamics Simulations : GROMACS or AMBER to model interactions with glutamate receptors (e.g., NMDA) for mechanistic insights .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s role in enzyme inhibition assays?
- Include substrate-only and enzyme-only controls to differentiate inhibition from nonspecific binding.
- Use known inhibitors (e.g., MK-801 for NMDA receptors) as positive controls .
- Pre-incubate the compound with enzymes (15–30 min) to ensure equilibrium binding .
Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?
Q. What are the best practices for toxicity profiling in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
